molecular formula C11H12O3 B8271637 Nakitriol CAS No. 161407-86-9

Nakitriol

Cat. No. B8271637
CAS RN: 161407-86-9
M. Wt: 192.21 g/mol
InChI Key: ZUPUPHLFVHTOID-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nakitriol is a chemical compound with the formula C11H12O3 . It is an olefinic compound and its structure can be found in various databases .


Molecular Structure Analysis

The molecular structure of Nakitriol can be analyzed using various techniques . The molecular formula of Nakitriol is C11H12O3 , and its structure can be found in databases like ChemSpider .

Relevant Papers There is one relevant paper titled “Nakienones A-C and nakitriol, new cytotoxic cyclic C11 metabolites from …” that discusses Nakitriol . Further analysis of this paper could provide more detailed information about Nakitriol.

properties

CAS RN

161407-86-9

Product Name

Nakitriol

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-[(2E)-1-hydroxypenta-2,4-dien-2-yl]benzene-1,4-diol

InChI

InChI=1S/C11H12O3/c1-2-3-8(7-12)10-6-9(13)4-5-11(10)14/h2-6,12-14H,1,7H2/b8-3-

InChI Key

ZUPUPHLFVHTOID-BAQGIRSFSA-N

Isomeric SMILES

C=C/C=C(/CO)\C1=C(C=CC(=C1)O)O

SMILES

C=CC=C(CO)C1=C(C=CC(=C1)O)O

Canonical SMILES

C=CC=C(CO)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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